molecular formula C8H11BrNS+ B1607779 1-[(2-Aminoethyl)sulfanyl]-4-bromobenzene CAS No. 69326-62-1

1-[(2-Aminoethyl)sulfanyl]-4-bromobenzene

Cat. No. B1607779
CAS RN: 69326-62-1
M. Wt: 233.15 g/mol
InChI Key: ZVFKJMXTWOTCSR-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[(2-Aminoethyl)sulfanyl]-4-bromobenzene” is a chemical compound with the molecular formula C8H10BrNS . It belongs to the category of heterocyclic organic compounds .


Synthesis Analysis

The synthesis of such compounds often involves organometallic reagents and a novel sulfinylamine reagent . A variety of (hetero)aryl and alkyl Grignard and organolithium reagents perform well in the reaction, providing primary sulfonamides in good to excellent yields in a convenient one-step process .


Molecular Structure Analysis

The molecular structure of “1-[(2-Aminoethyl)sulfanyl]-4-bromobenzene” is characterized by a bromophenyl group attached to a sulfanylethylazanium group . The canonical SMILES representation of the molecule is C1=CC(=CC=C1SCCN)Br .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 232.15 . It has a boiling point of 306ºC at 760 mmHg and a density of 1.5g/cm³ . The compound is solid in its physical form .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : The compound “1-[(2-aminoethyl)sulfanyl]ethan-1-one hydrobromide” is used in medicinal chemistry .
    • Results or Outcomes : The specific results or outcomes are not mentioned in the source .
  • Scientific Field: Antibacterial Research

    • Application : Imidazole-based molecular hybrids and conjugates, which could potentially include “1-[(2-Aminoethyl)sulfanyl]-4-bromobenzene”, are being investigated for their antibacterial properties .
    • Results or Outcomes : The specific results or outcomes are not mentioned in the source .
  • Scientific Field: Environmental Science

    • Application : A compound similar to “1-[(2-Aminoethyl)sulfanyl]-4-bromobenzene”, known as “1-(2-aminoethyl)piperazine”, is used in the absorption of carbon dioxide .
    • Methods of Application : This compound is used in a stirred cell reactor for the absorption of carbon dioxide .
    • Results or Outcomes : The specific results or outcomes are not mentioned in the source .
  • Scientific Field: Medicinal Chemistry

    • Application : The compound “1-[(2-aminoethyl)sulfanyl]ethan-1-one hydrobromide” is used in medicinal chemistry .
    • Results or Outcomes : The specific results or outcomes are not mentioned in the source .
  • Scientific Field: Antibacterial Research

    • Application : Imidazole-based molecular hybrids and conjugates, which could potentially include “1-[(2-Aminoethyl)sulfanyl]-4-bromobenzene”, are being investigated for their antibacterial properties .
    • Results or Outcomes : The specific results or outcomes are not mentioned in the source .
  • Scientific Field: Environmental Science

    • Application : A compound similar to “1-[(2-Aminoethyl)sulfanyl]-4-bromobenzene”, known as “1-(2-aminoethyl)piperazine”, is used in the absorption of carbon dioxide .
    • Methods of Application : This compound is used in a stirred cell reactor for the absorption of carbon dioxide .
    • Results or Outcomes : The specific results or outcomes are not mentioned in the source .
  • Scientific Field: Medicinal Chemistry

    • Application : The compound “1-[(2-aminoethyl)sulfanyl]ethan-1-one hydrobromide” is used in medicinal chemistry .
    • Results or Outcomes : The specific results or outcomes are not mentioned in the source .
  • Scientific Field: Antibacterial Research

    • Application : Imidazole-based molecular hybrids and conjugates, which could potentially include “1-[(2-Aminoethyl)sulfanyl]-4-bromobenzene”, are being investigated for their antibacterial properties .
    • Results or Outcomes : The specific results or outcomes are not mentioned in the source .
  • Scientific Field: Environmental Science

    • Application : A compound similar to “1-[(2-Aminoethyl)sulfanyl]-4-bromobenzene”, known as “1-(2-aminoethyl)piperazine”, is used in the absorption of carbon dioxide .
    • Methods of Application : This compound is used in a stirred cell reactor for the absorption of carbon dioxide .
    • Results or Outcomes : The specific results or outcomes are not mentioned in the source .

properties

IUPAC Name

2-(4-bromophenyl)sulfanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFKJMXTWOTCSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Bromophenyl)thio)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-Aminoethyl)sulfanyl]-4-bromobenzene
Reactant of Route 2
Reactant of Route 2
1-[(2-Aminoethyl)sulfanyl]-4-bromobenzene
Reactant of Route 3
Reactant of Route 3
1-[(2-Aminoethyl)sulfanyl]-4-bromobenzene
Reactant of Route 4
Reactant of Route 4
1-[(2-Aminoethyl)sulfanyl]-4-bromobenzene
Reactant of Route 5
Reactant of Route 5
1-[(2-Aminoethyl)sulfanyl]-4-bromobenzene
Reactant of Route 6
Reactant of Route 6
1-[(2-Aminoethyl)sulfanyl]-4-bromobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.